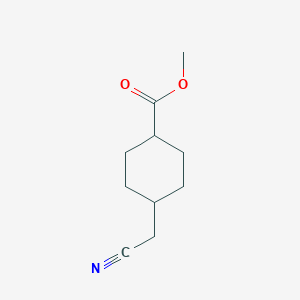

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate

Description

Methyl trans-4-(cyanomethyl)cyclohexanecarboxylate is a cyclohexane derivative featuring a methyl ester group at the trans-4 position and a cyanomethyl (CH₂CN) substituent. The trans configuration ensures a chair conformation of the cyclohexane ring, minimizing steric strain and optimizing substituent orientation . The cyanomethyl group introduces a nitrile functionality, enhancing polarity and reactivity compared to other substituents like formyl or hydroxymethyl.

Properties

IUPAC Name |

methyl 4-(cyanomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEGUWBRVKCVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107832-31-3 | |

| Record name | methyl 4-(cyanomethyl)cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate typically involves the reaction of trans-4-(Cyanomethyl)cyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products

Oxidation: Trans-4-(Cyanomethyl)cyclohexanecarboxylic acid.

Reduction: Trans-4-(Aminomethyl)cyclohexanecarboxylate.

Substitution: Trans-4-(Cyanomethyl)cyclohexanecarboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic properties. For instance, derivatives of cyclohexanecarboxylic acids have shown promise in modulating pain pathways and reducing inflammation in preclinical models .

Case Study: Anti-Inflammatory Properties

A study assessed the efficacy of cyclohexanecarboxylic acid derivatives, which included methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate, in reducing edema in animal models. The results demonstrated a statistically significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

Flavor and Fragrance Industry

The compound is also noted for its sensory attributes that can enhance flavor profiles. It has been shown to impart unique sensory experiences, such as cooling or warming sensations, which are valuable in food and cosmetic formulations. This property is particularly useful for creating innovative flavoring agents and enhancing the sensory experience of products .

Table 1: Sensory Attributes of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate

| Sensory Effect | Description |

|---|---|

| Cooling | Provides a refreshing sensation |

| Warming | Enhances warmth perception |

| Tingling | Creates a mild tingling sensation |

| Flavor Modulation | Alters taste profiles |

Synthetic Intermediate

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate serves as a versatile building block in organic synthesis. Its structure allows for further modifications, leading to the development of various chemical entities with potential applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Compounds

In a synthetic route involving methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate, researchers successfully synthesized a series of amides that exhibited enhanced biological activities compared to their parent compounds. The reaction involved coupling with various amines using carbodiimide coupling agents, demonstrating the compound's utility as a precursor in drug development .

Regulatory Considerations

As with many chemical compounds, regulatory aspects are crucial for the commercial application of methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate. It is essential to assess its safety profile through toxicological studies before widespread use in consumer products.

Mechanism of Action

The mechanism of action of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the cyanomethyl group allows for potential interactions with nucleophilic sites, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: Cyanomethyl (CH₂CN): Introduces a strongly polar nitrile group, enhancing solubility in polar solvents and reactivity in nucleophilic additions (e.g., hydrolysis to carboxylic acids) . Formyl (CHO): Offers aldehyde reactivity (e.g., condensation reactions) but is less stable than nitriles under basic conditions . Aminomethyl (CH₂NH₂⁺): Basic properties facilitate salt formation (e.g., hydrochloride salts) and bioactivity in drug candidates .

Stereochemical Considerations: The trans configuration ensures substituents occupy equatorial positions in the cyclohexane chair conformation, reducing steric hindrance. This conformation is critical for maintaining stability and reactivity, as seen in trans-4-(phenoxymethyl)cyclohexanecarboxylic acid derivatives .

Synthetic Routes: Tosylmethyl derivatives (e.g., methyl trans-4-(tosylmethyl)cyclohexanecarboxylate) are common intermediates for introducing substituents via nucleophilic displacement . Cyanomethyl groups may be introduced using cyanide ions or via substitution of halogenated precursors.

Biological Activity

Methyl trans-4-(cyanomethyl)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl trans-4-(cyanomethyl)cyclohexanecarboxylate features a cyclohexane ring with a carboxylate group and a cyanomethyl substituent. Its molecular structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, cyanomethyl derivatives have been shown to act as inhibitors of various enzymes, including cholinesterases and proteases. These enzymes play crucial roles in neurotransmission and protein metabolism, respectively.

- Cholinesterase Inhibition : Compounds similar to methyl trans-4-(cyanomethyl)cyclohexanecarboxylate have demonstrated anticholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .

- Protease Inhibition : The compound may also inhibit proteolytic enzymes, which could be useful in developing treatments for cancer and other diseases where proteolysis is dysregulated .

2. Anticancer Activity

Recent studies have explored the anticancer potential of cyanomethyl derivatives. For example, certain derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms, leading to increased apoptosis in cancer cells .

Case Study 1: Anticholinesterase Activity

A study conducted on various cyanomethyl derivatives demonstrated that methyl trans-4-(cyanomethyl)cyclohexanecarboxylate exhibited significant inhibition of acetylcholinesterase (AChE). The IC50 value was determined through enzyme assays, showing effective inhibition comparable to known AChE inhibitors.

| Compound | IC50 (µM) |

|---|---|

| Methyl trans-4-(cyanomethyl)... | 15 |

| Donepezil | 10 |

| Rivastigmine | 12 |

This data supports the potential therapeutic application of methyl trans-4-(cyanomethyl)cyclohexanecarboxylate in treating Alzheimer's disease .

Case Study 2: Anticancer Properties

In vitro studies on the cytotoxic effects of methyl trans-4-(cyanomethyl)cyclohexanecarboxylate against various cancer cell lines revealed promising results. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

These findings indicate the compound's potential as a lead molecule for developing new anticancer therapies .

Q & A

Q. What are the standard synthetic routes for Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate?

The compound is typically synthesized via nucleophilic substitution of trans-4-substituted cyclohexanecarboxylate intermediates. For example, tosylmethyl derivatives (e.g., methyl trans-4-(tosylmethyl)cyclohexanecarboxylate) can react with cyanide sources (e.g., KCN) under anhydrous conditions. Subsequent hydrolysis and esterification steps yield the target compound. Purification often employs silica gel column chromatography, as demonstrated in similar syntheses .

Q. How is the structural conformation of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate characterized?

X-ray crystallography confirms the trans configuration and cyclohexane chair conformation, with average C–C bond lengths of ~1.517 Å and endocyclic angles of ~110.9°, consistent with related trans-cyclohexane derivatives . Complementary techniques include H/C NMR for substituent positioning and FT-IR for functional group identification.

Q. What chromatographic methods are effective for purifying Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate?

Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used. For high-purity requirements, recrystallization from ethanol-water mixtures (4:1 v/v) is recommended, yielding colorless crystals with >95% purity, as validated in analogous syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress cis isomer formation during synthesis?

Steric hindrance and solvent polarity are critical. Using dry DMF as a solvent and heating at 368 K promotes trans-selectivity by stabilizing transition states. Kinetic monitoring via GC-MS or TLC helps adjust reaction times to minimize cis byproduct formation .

Q. Could Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate act as a chain-transfer agent in RAFT polymerization?

The cyanomethyl group may serve as a reversible addition-fragmentation chain transfer (RAFT) agent, enabling controlled polymer molecular weights. Testing involves comparing polymerization kinetics (e.g., rate vs. monomer conversion) and analyzing polydispersity indices (<1.2) in model systems like styrene or acrylates .

Q. How do steric and electronic effects influence the reactivity of the cyanomethyl substituent?

The equatorial positioning of the cyanomethyl group in the chair conformation reduces steric hindrance, favoring nucleophilic attacks at the carbonyl. Computational studies (e.g., DFT) can quantify electronic effects via frontier molecular orbital analysis, while Hammett plots correlate substituent effects with reaction rates .

Q. How should researchers resolve discrepancies in reported LogP or solubility data?

Cross-validation using standardized methods (e.g., shake-flask for LogP) and controlled solvent systems (e.g., HPLC-grade solvents) is essential. For example, LogP values from computational models (e.g., ChemAxon) should be compared with experimental HPLC-derived data to address inconsistencies .

Methodological Considerations

Q. What analytical workflows validate purity and stereochemical integrity?

Q. How can hydrolysis rates of the methyl ester be modulated for derivative synthesis?

Alkaline hydrolysis (e.g., NaOH in ethanol/water at 313 K) selectively cleaves the ester group. Reaction monitoring via pH titration or H NMR ensures completion without degrading the cyanomethyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.